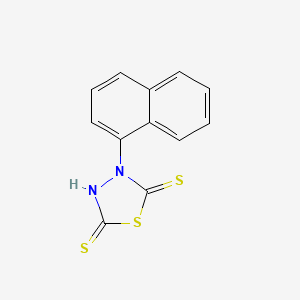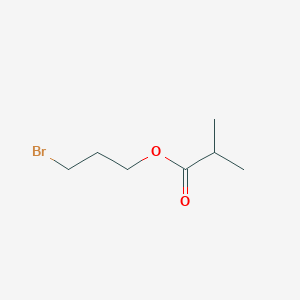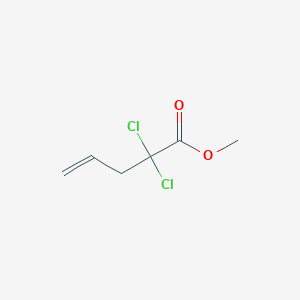
Methyl 2,2-dichloropent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dichloropent-4-enoate is an organic compound with the molecular formula C6H8Cl2O2 It is a chlorinated ester that features a pent-4-enoate backbone with two chlorine atoms attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,2-dichloropent-4-enoate can be synthesized through several methods. One common approach involves the chlorination of methyl pent-4-enoate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2-position.
Another method involves the addition of dichlorocarbene to methyl pent-4-enoate. This reaction can be carried out using chloroform (CHCl3) and a strong base like sodium hydroxide (NaOH) to generate the dichlorocarbene intermediate, which then reacts with the double bond of the pent-4-enoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-dichloropent-4-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The double bond in the pent-4-enoate moiety can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X2).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in the presence of solvents like dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
- **
Propiedades
Número CAS |
55039-88-8 |
|---|---|
Fórmula molecular |
C6H8Cl2O2 |
Peso molecular |
183.03 g/mol |
Nombre IUPAC |
methyl 2,2-dichloropent-4-enoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-3-4-6(7,8)5(9)10-2/h3H,1,4H2,2H3 |
Clave InChI |
IMAJXQAMWLQHQN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC=C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



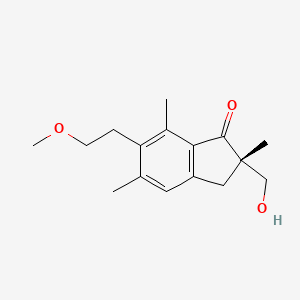
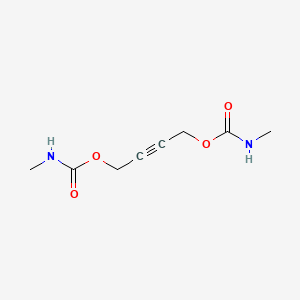
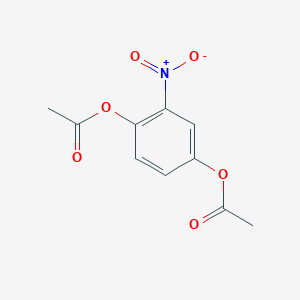
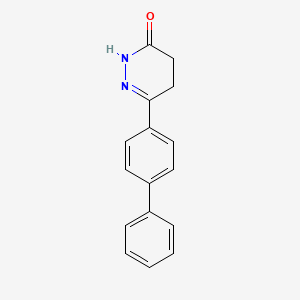
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
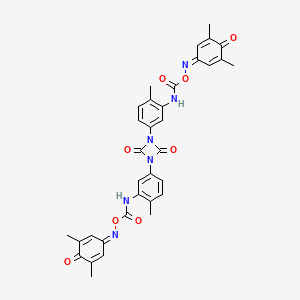
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
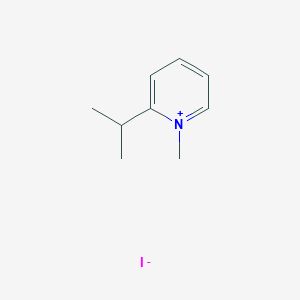
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
